N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide
Description
N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide is a complex organic compound featuring a unique structure that combines imidazole and indazole moieties
Properties
IUPAC Name |
N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-11-8-12-10-21-23-14(12)13(9-11)18(26)22-15(16-19-4-6-24(16)2)17-20-5-7-25(17)3/h4-7,10-11,13,15H,8-9H2,1-3H3,(H,21,23)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSHCVPWPDSTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=NN2)C(=O)NC(C3=NC=CN3C)C4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide typically involves the condensation of 1-methylimidazole derivatives with appropriate indazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation and alkylation reactions can be performed on the imidazole rings using reagents like N-bromosuccinimide or alkyl halides
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, reduced indazole compounds, and oxidized forms of the original compound .
Scientific Research Applications
N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide involves its ability to coordinate with metal ions through its imidazole and indazole moieties. This coordination can influence various molecular targets and pathways, including enzyme activity modulation and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
Bis(1-methylimidazol-2-yl)ketone: Similar in structure but lacks the indazole moiety.
1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine: Contains a phthalazine unit instead of the indazole ring.
5-(2-methylimidazol-1-yl)pentanoic acid: Features a different backbone structure but similar imidazole functionality.
Uniqueness
N-[bis(1-methylimidazol-2-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide is unique due to its combination of imidazole and indazole rings, which provides distinct coordination chemistry and potential biological activities not observed in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
